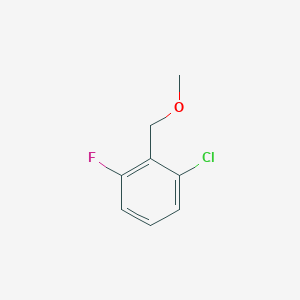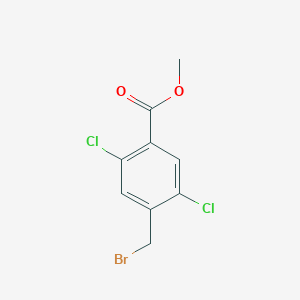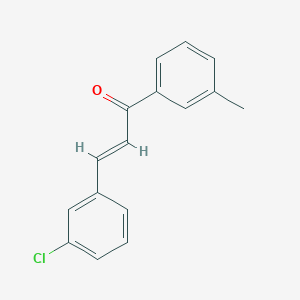
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-chloro-1-methyl-prop-2-en-1-one, is an organic compound belonging to the class of hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 161 °C. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is not completely understood. However, it is believed that the compound works by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). By inhibiting the activity of these enzymes, 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is able to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one have not been extensively studied. However, it is believed that the compound is able to reduce inflammation and oxidative stress in cells. In addition, it has been shown to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid. Finally, it has been shown to have anti-cancer properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is volatile and has a low boiling point, so it must be handled carefully. In addition, it is not very soluble in water, so it must be used in organic solvents.
Orientations Futures
There are many potential future directions for research involving 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one. For example, further research could be done to investigate the compound’s effects on other enzymes and pathways. In addition, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as an antioxidant.
Méthodes De Synthèse
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one can be synthesized by a variety of methods. One method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of an acid catalyst. This reaction produces a high yield of the desired product. Another method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of a base catalyst. This reaction produces a lower yield of the desired product, but is faster and easier to carry out.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid. Finally, it has been used to study the effects of oxidative stress on cells.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAOGNJFKYQDSI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

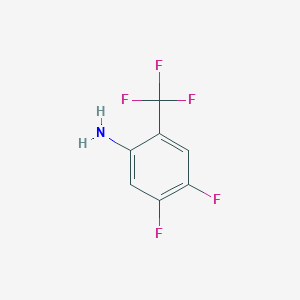


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)

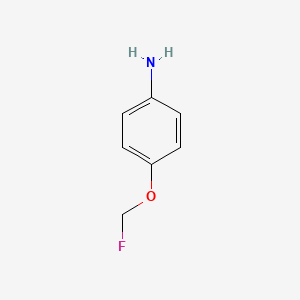
![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)
